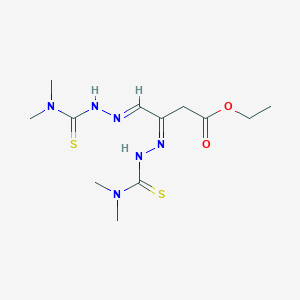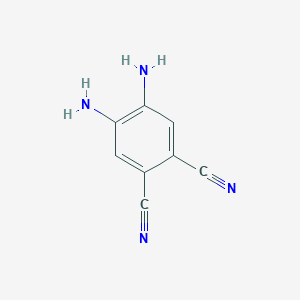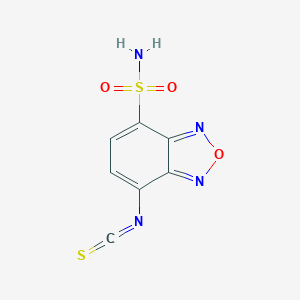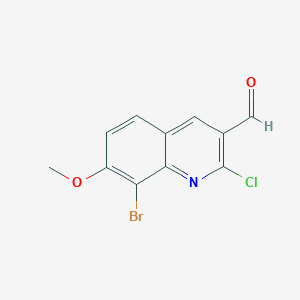![molecular formula C14H14ClN5 B137105 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine CAS No. 134867-99-5](/img/structure/B137105.png)
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is a chemical compound with the molecular formula C14H14ClN5. It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 5 positions have been replaced by an amino group (-NH2) and a chlorine atom, respectively.
准备方法
Synthetic Routes and Reaction Conditions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine can be synthesized through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride and triethylamine, followed by reduction with lithium aluminium hydride and subsequent oxidation with manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
化学反应分析
Types of Reactions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: The amino and chlorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Reagents like cyclopropanecarbonyl chloride and triethylamine are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include derivatives of benzophenone, such as prazepam and lorazepam, which are used in the synthesis of benzodiazepines .
科学研究应用
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: It serves as a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.
Industry: The compound is utilized in the production of dyes and pigments
作用机制
The mechanism of action of 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine involves its interaction with specific molecular targets and pathways. In the case of its use in benzodiazepine synthesis, the compound acts as a precursor that undergoes various chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation .
相似化合物的比较
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2’,5-dichlorobenzophenone
- 2-Aminobenzophenone
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2’-Benzoyl-2,4’-dichloroacetanilide
- 2-Amino-5-nitrobenzophenone
Uniqueness
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds, including benzodiazepines, sets it apart from other similar compounds .
属性
CAS 编号 |
134867-99-5 |
|---|---|
分子式 |
C14H14ClN5 |
分子量 |
287.75 g/mol |
IUPAC 名称 |
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+ |
InChI 键 |
VOMKMECTFJLAPY-CPNJWEJPSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
规范 SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
同义词 |
2-amino-5-chlorobenzophenone amidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer ACBPA hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)





![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)



